molecular formula C14H16N2O2 B1460738 Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate CAS No. 1114823-95-8

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate

Cat. No. B1460738
CAS RN: 1114823-95-8
M. Wt: 244.29 g/mol
InChI Key: OHYSSIQGPCWCII-ZRDIBKRKSA-N
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Description

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate is a chemical compound with the CAS Number: 1114823-95-8 . It has a molecular weight of 244.29 and its molecular formula is C14H16N2O2 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate is 1S/C14H16N2O2/c1-3-11-7-5-6-8-13 (11)16-10-12 (9-15)14 (17)18-4-2/h5-8,10,16H,3-4H2,1-2H3/b12-10+ . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate are not available, related compounds have been studied for their interactions .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate and its derivatives have been used in the study of crystal structures. These compounds have been synthesized and characterized by single-crystal X-ray diffraction . The structures assemble via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions which contribute towards the stability of the crystal packing .

Inhibitors of Mitochondrial Pyruvate Transport

Derivatives of Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate can act as inhibitors of mitochondrial pyruvate transport . Pyruvate is the key substance controlling the formation of diacetyl, acetaldehyde, and acetate during alcoholic fermentation .

Vibrational Frequency Calculations

The molecular conformation and crystal packing in two nitro derivatives of ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate have been evaluated. This includes vibrational frequency calculations using TURBOMOLE .

Synthesis of Heterocyclic Compounds

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate can be used as a key synthon to synthesize new thiophene, pyran, thiazole, and some fused heterocyclic derivatives .

Dye-Sensitized Solar Cells (DSSCs)

Compounds similar to Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate have been used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The solar cell efficiency of the synthesized dye is 1.7 % with Voc=0.67 V, Jsc=4.6 mA/m², and fill factor (FF) =56 % .

properties

IUPAC Name

ethyl (E)-2-cyano-3-(2-ethylanilino)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-11-7-5-6-8-13(11)16-10-12(9-15)14(17)18-4-2/h5-8,10,16H,3-4H2,1-2H3/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYSSIQGPCWCII-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[(2-ethylphenyl)amino]prop-2-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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